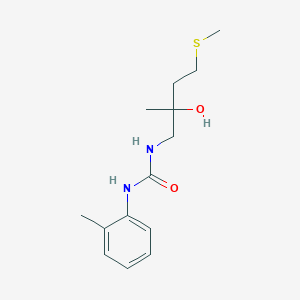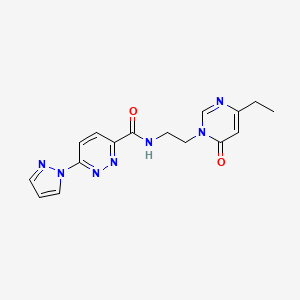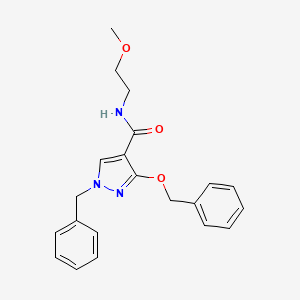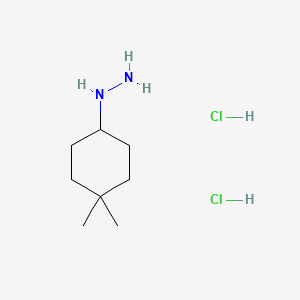
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea, commonly known as Metribuzin, is a widely used herbicide that belongs to the class of triazines. It is an important member of the agricultural industry, and its usage has increased significantly over the years. The herbicide is known for its selective action on broad-leaved weeds, which makes it a popular choice among farmers.
Mechanism of Action
Metribuzin works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which results in the production of reactive oxygen species (ROS). The ROS then damage the chloroplasts, leading to the death of the plant. Metribuzin is selective in its action, as it only affects broad-leaved weeds and not grasses.
Biochemical and Physiological Effects:
Metribuzin has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. The herbicide also affects the activity of other enzymes involved in the synthesis of amino acids and proteins. Additionally, Metribuzin has been found to cause changes in the lipid composition of plant membranes.
Advantages and Limitations for Lab Experiments
Metribuzin is a useful tool for researchers studying the effects of herbicides on plants. Its selective action on broad-leaved weeds makes it a valuable tool for studying the physiology and biochemistry of these plants. However, its toxicity to plants also makes it a potential hazard in the laboratory, and care must be taken when handling it.
Future Directions
There are several future directions for research on Metribuzin. One area of interest is its potential use in the treatment of cancer. Studies have shown that Metribuzin has anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is the development of new herbicides based on the structure of Metribuzin. Researchers are exploring the use of computer modeling to design new herbicides that are more effective and selective than current herbicides. Finally, there is a need for further research on the environmental impact of Metribuzin. Studies have shown that the herbicide can be persistent in the soil, and further research is needed to understand its long-term effects on the environment.
Synthesis Methods
Metribuzin can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-methyl-4-(methylthio)-2-pentanone, followed by the reaction of the resulting product with o-tolylisocyanate. The final product is 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea.
Scientific Research Applications
Metribuzin has been extensively studied for its weed control properties. It has been found to be effective against a wide range of broad-leaved weeds, including pigweed, lambsquarters, and velvetleaf. The herbicide is commonly used in agriculture to control weeds in crops such as soybeans, potatoes, and peas. Metribuzin has also been studied for its potential use in the treatment of certain diseases, such as cancer.
properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHQNZFFAFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)
![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)


![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)